
3-Bromomethyl-5-methylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromomethyl-5-methylpyridine hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, including rupatadine, which is used to treat allergic rhinitis and urticaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-methylpyridine hydrochloride typically involves the bromination of 3,5-dimethylpyridine. One common method is the treatment of 3,5-dimethylpyridine with N-bromosuccinimide in carbon tetrachloride, yielding the desired product in a 50% yield. The yield can be increased to 68% with the addition of azobisisobutyronitrile .
Another method involves using 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and suitable for large-scale industrial production. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. The final step involves bromination with hydrobromic acid in xylene .
Industrial Production Methods
For industrial production, the method using 5-methylnicotinic acid is preferred due to its simplicity, efficiency, and environmental friendliness. The overall yield of this method is approximately 65.9% .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromomethyl-5-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Methylpyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromomethyl-5-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of inhibitors for various biological targets.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromomethyl-5-methylpyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rupatadine, the compound undergoes further chemical transformations to form the active drug, which then exerts its effects by inhibiting histamine H1 receptors and platelet-activating factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloromethyl-5-methylpyridine hydrochloride
- 3-Iodomethyl-5-methylpyridine hydrochloride
- 3-Methyl-5-methylpyridine hydrochloride
Uniqueness
3-Bromomethyl-5-methylpyridine hydrochloride is unique due to its specific bromomethyl group, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents, providing a versatile platform for chemical modifications .
Eigenschaften
CAS-Nummer |
182354-92-3 |
|---|---|
Molekularformel |
C7H9BrClN |
Molekulargewicht |
222.51 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H |
InChI-Schlüssel |
CWGKYGCSPOSSTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)CBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


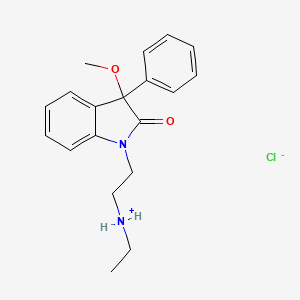
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
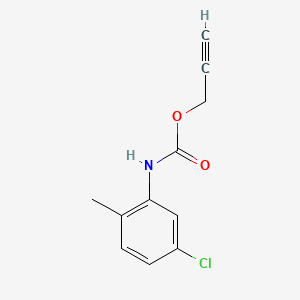

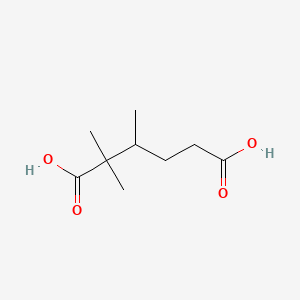
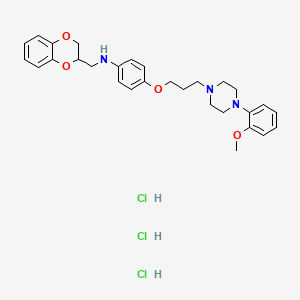
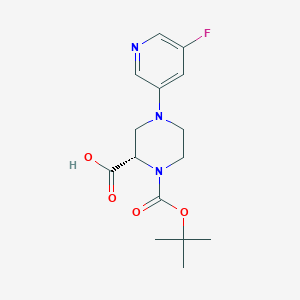
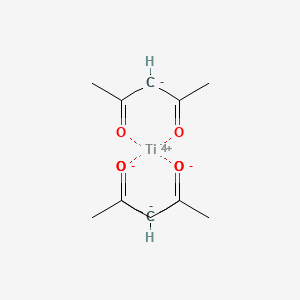
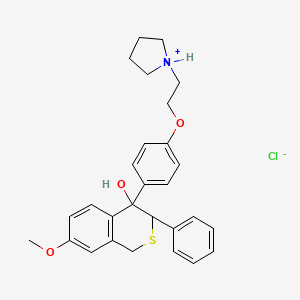
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)
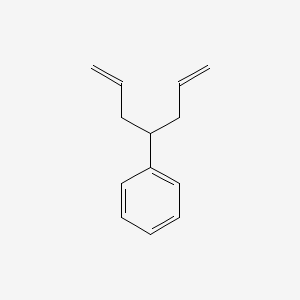
![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
